molecular formula C24H24O3 B12573837 4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-2-phenylbutan-2-ol

4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-2-phenylbutan-2-ol

Cat. No.: B12573837
M. Wt: 360.4 g/mol
InChI Key: KGVQDYYCGGJDKE-UHFFFAOYSA-N
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Description

4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-2-phenylbutan-2-ol is a complex organic compound that features a unique structure combining furan and benzofuran moieties

Properties

Molecular Formula

C24H24O3

Molecular Weight

360.4 g/mol

IUPAC Name

4-[5-methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-2-phenylbutan-2-ol

InChI

InChI=1S/C24H24O3/c1-16-9-11-20-19(15-16)23(21-12-10-17(2)26-21)22(27-20)13-14-24(3,25)18-7-5-4-6-8-18/h4-12,15,25H,13-14H2,1-3H3

InChI Key

KGVQDYYCGGJDKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C3=CC=C(O3)C)CCC(C)(C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-2-phenylbutan-2-ol typically involves multi-step organic reactions. One common method includes the arylation of 2-methyl-3-acetylfuran via the Gomberg–Bachmann reaction, followed by further functionalization steps . The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-2-phenylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-2-phenylbutan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-2-phenylbutan-2-ol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and benzofuran derivatives, such as:

Uniqueness

What sets 4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-2-phenylbutan-2-ol apart is its unique combination of furan and benzofuran rings, which may confer distinct chemical and biological properties

Biological Activity

The compound 4-[5-Methyl-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-2-phenylbutan-2-ol is a complex organic molecule that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and presenting relevant data in tabular format.

Basic Information

PropertyValue
Molecular Formula C18H19NO3
Molecular Weight 297.35 g/mol
CAS Number 331840-56-3
LogP 4.0299
Polar Surface Area 29.0906 Ų
Melting Point Not specified

Biological Activity Overview

Benzofuran derivatives, including the compound , exhibit a wide range of biological activities. Key areas of interest include:

  • Antitumor Activity
    • Studies have shown that benzofuran derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibitory effects on ovarian cancer cells (IC50 values ranging from 11 μM to 12 μM) .
  • Anti-inflammatory Properties
    • Benzofurans have been reported to reduce pro-inflammatory mediators and exhibit protective effects against inflammation in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Effects
    • Some benzofuran derivatives have shown promising antimicrobial activity against various pathogens, indicating their potential as new antimicrobial agents .
  • Analgesic and Antidepressant Activities
    • Certain studies indicate that these compounds may also possess analgesic and antidepressant properties, contributing to their therapeutic versatility .

Antitumor Activity

A study focused on the anticancer effects of benzofuran compounds revealed that several derivatives exhibited significant cytotoxicity against different cancer cell lines:

  • Inhibition Rates Against Various Cancer Types:
Cancer TypeInhibition Rate (%) at 10 μM
Leukemia (K-562)56.84
Non-small cell lung cancer40.87
Colon cancer (HCT-116)72.14
Ovarian cancer (OVCAR-4)56.45

These results highlight the potential of benzofuran derivatives as anticancer agents .

Anti-inflammatory Studies

The anti-inflammatory properties of benzofurans were evaluated in vitro, demonstrating their ability to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-1β:

  • Mechanism of Action:

Benzofurans were found to inhibit pathways involved in inflammation, such as NF-κB activation, which is crucial for the expression of various inflammatory mediators .

Antimicrobial Activity

Research has indicated that certain benzofuran derivatives possess significant antibacterial and antifungal properties:

  • Efficacy Against Pathogens:

Benzofurans showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .

Case Study 1: Anticancer Activity

In a recent study published in Acta Scientific Medical Sciences, researchers tested a series of benzofuran derivatives for their anticancer activity against human ovarian cancer cell lines. The most potent compounds exhibited IC50 values below 15 μM, indicating strong cytotoxic effects .

Case Study 2: Anti-inflammatory Potential

A study investigating the anti-inflammatory effects of various benzofuran compounds found that one derivative significantly reduced the levels of nitric oxide and prostaglandin E2 in LPS-stimulated macrophages, underscoring its therapeutic potential for inflammatory disorders .

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